Cas no 90-05-1 (Guaiacol)
Guaiacol Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxyphenol
- GAIACOL
- o-Methoxyphenol
- o-Hydroxyanisole
- Catechol monomethyl ether
- Guaiaco
- 1-Hydroxy-2-methoxybenzene
- a-methoxyphenolsalicyl methyl ether
- Guaiacol
- Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
- 1-Hydroxy-2-Methoxybenzene
- 2-Hydroxyanisole
- Pyrocatechol Monomethyl Ether
- 愈创木酚
- Phenol, 2-methoxy-
- Methylcatechol
- Guaiastil
- Guaicol
- Pyroguaiac acid
- o-Guaiacol
- Guaicolina
- Guajol
- Guasol
- Anastil
- Phenol, o-methoxy-
- O-Methyl catechol
- CREOSOTE, WOOD
- Methoxyphenol
- Guajakol
- 2-Methoxy-Phenol
- Hydroxyanisole
- Guajacol
- Phenol, methoxy-
- Guajakol [Czech]
- Guaiacol (natural)
- Methylcatachol
- FEMA No. 2532
- Creodon
- ortho-
- 2-Methoxyphenol (ACI)
- Phenol, o-methoxy- (8CI)
- 2-Methoxyl-4-vinylphenol
- MeSH ID: D006139
- NSC 3815
- O-METHYLCATECHOL
- Gulaiacol
- MLS001055375
- MLSMR
- SMR000059155
- 2-methoxyphenol (guaiacol)
-
- MDL: MFCD00002185
- Inchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
- InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
- SMILES: OC1C(OC)=CC=CC=1
- BRN: 508112
Computed Properties
- Exact Mass: 124.05200
- Monoisotopic Mass: 124.052429494 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.3
- Topological Polar Surface Area: 29.5
- Molecular Weight: 124.14
Experimental Properties
- Color/Form: White or yellowish crystal or colorless to yellowish transparent oily liquid (above 28 ℃), which is oxidized in air or under sunlight and gradually deepened in color. It has the smell of phenol, smoke, spice, medicine and meat.
- Density: 1.129 g/mL at 25 °C(lit.)
- Melting Point: 26-29 °C (lit.)
- Boiling Point: 205 °C(lit.)
- Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- Refractive Index: n20/D 1.543(lit.)
- PH: 5.4 (10g/l, H2O, 20℃)
- Solubility: H2O: insoluble
- Water Partition Coefficient: 17 g/L (15 ºC)
- Stability/Shelf Life: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.46000
- LogP: 1.40080
- Odor: CHARACTERISTIC SMOKY ODOR
- Refractive Index: Index of refraction: 1.5429 at 20 °C/D
- Merck: 4553
- Vapor Pressure: 0.11 mmHg ( 25 °C)
- Sensitiveness: Air Sensitive
- FEMA: 2532
- pka: 9.98(at 25℃)
- Freezing Point: 28℃
- Color/Form: 2000 μg/mL in methanol
- Solubility: Slightly soluble in water and benzene, easily soluble in glycerol, and miscible with ethanol, ether, chloroform, glacial acetic acid and most organic solvents.
Guaiacol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:2810
- WGK Germany:1
- Hazard Category Code: 22-36/38
- Safety Instruction: S26
- RTECS:SL7525000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:II
- TSCA:Yes
- Toxicity:LD50 orally in rats: 725 mg/kg (Taylor)
- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1(b)
- Packing Group:II
- Risk Phrases:R22; R36/38
Guaiacol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Guaiacol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W253200-SAMPLE-K |
Guaiacol |
90-05-1 | natural, ≥99%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W253200-1KG-K |
Guaiacol |
90-05-1 | natural, ≥99%, FG | 1KG |
1531.25 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W253200-5KG-K |
Guaiacol |
90-05-1 | natural, ≥99%, FG | 5KG |
4794.69 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W253200-10KG-K |
Guaiacol |
90-05-1 | natural, ≥99%, FG | 10KG |
6485.28 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CRM40484 |
Guaiacol |
90-05-1 | certified reference material, 2000μg/mL in methanol, ampule of 1mL | 1ML |
¥1188.47 | 2022-02-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1136-1.5G |
Guaiacol |
90-05-1 | 1.5g |
¥1162.78 | 2023-10-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000619 |
Guaiacol |
90-05-1 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1300004-1G |
Guaiacol |
90-05-1 | 1g |
¥3302.56 | 2024-12-26 | ||
| TRC | M265300-2.5g |
2-Methoxyphenol |
90-05-1 | 2.5g |
$ 57.00 | 2023-09-07 | ||
| TRC | M265300-25g |
2-Methoxyphenol |
90-05-1 | 25g |
$ 68.00 | 2023-09-07 |
Guaiacol Production Method
Production Method 1
Production Method 2
Production Method 3
- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions, Nano Research, 2016, 9(3), 779-786
Production Method 4
- Copper promoted catalytic cleavage of esters under nearly neutral conditions in the presence of NaN3, Tetrahedron Letters, 2015, 56(21), 2678-2683
Production Method 5
- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1, Journal of Biological Chemistry, 2005, 280(1), 506-514
Production Method 6
- Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromides, Tetrahedron Letters, 1993, 34(6), 1007-10
Production Method 7
- Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions, Organic Letters, 2022, 24(28), 5149-5154
Production Method 8
- An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates, Green Chemistry, 2011, 13(2), 436-443
Production Method 9
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans, Journal of the American Chemical Society, 2006, 128(33), 10694-10695
Production Method 10
1.2 4 h, 60 °C
- Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogen, Green Chemistry, 2004, 6(10), 507-509
Production Method 11
1.2 Solvents: Water ; rt
- Catalyst-free rapid conversion of arylboronic acids to phenols under green condition, ARKIVOC (Gainesville, 2021, (8), 324-330
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air, RSC Advances, 2014, 4(63), 33164-33167
Production Method 13
Production Method 14
Production Method 15
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
Production Method 16
1.2S:H2O, 10 min, cooled
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106
Production Method 17
Production Method 18
Production Method 19
Production Method 20
Production Method 21
- Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexes, Chemical Science, 2015, 6(12), 7130-7142
Production Method 22
Production Method 23
- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation, Organic Letters, 2011, 13(22), 6034-6037
Production Method 24
- The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromides, Journal of the Chemical Society, 1993, (4), 419-20
Production Method 25
- Etherification of phenols, European Patent Organization, , ,
Production Method 26
- Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin, Journal of the American Chemical Society, 2015, 137(23), 7456-7467
Production Method 27
1.2 Reagents: Hydrochloric acid Solvents: Water
- Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperature, ChemRxiv, 2019, 1, 1-16
Production Method 28
- β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcohols, Green Chemistry, 2016, 18(3), 648-656
Production Method 29
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
- Arylsilane oxidation-new routes to hydroxylated aromatics, Chemical Communications (Cambridge, 2010, 46(20), 3454-3456
Production Method 30
- Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon, Journal of Organic Chemistry, 1997, 62(12), 4097-4104
Production Method 31
1.2 1 h, 60 °C
- Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogen, Green Chemistry, 2007, 9(11), 1246-1251
Production Method 32
Production Method 33
Guaiacol Raw materials
Guaiacol Preparation Products
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- 4-Methylbenzyl alcohol (589-18-4)
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- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Malic acid (6915-15-7)
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- 2',4'-Dimethoxypropiophenone (831-00-5)
- Guaiacol (90-05-1)
Guaiacol Suppliers
Guaiacol Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Guaiacol
Introduction to Guaiacol (CAS No. 90-05-1)
Guaiacol, with the chemical formula C7H8O2, is a naturally occurring organic compound that belongs to the phenolic class. It is commonly known by several other names, including 2-methoxyphenol and m-cresol. The compound is characterized by its unique structural properties, which include a benzene ring substituted with a hydroxyl group and a methoxy group. This distinctive configuration imparts Guaiacol with a range of chemical and biological activities, making it a subject of significant interest in various scientific fields.
The primary source of Guaiacol is through the degradation of lignin, a complex organic polymer found in the cell walls of many plants. This natural occurrence has led to its widespread presence in environmental matrices, particularly in water bodies affected by forest fires or paper mill effluents. The compound's stability under various environmental conditions has made it a key target for researchers studying biodegradation and environmental chemistry.
In recent years, Guaiacol has garnered attention for its potential applications in pharmaceuticals, agrochemicals, and material science. Its phenolic structure makes it an excellent candidate for the synthesis of various derivatives that exhibit antimicrobial, antioxidant, and anti-inflammatory properties. These characteristics have been explored in several preclinical studies, where Guaiacol-based compounds have shown promise in treating inflammatory diseases and infections.
A notable area of research involving Guaiacol is its role as an intermediate in the production of resins and polymers. The methoxyphenolic group in its structure allows for easy functionalization, enabling the creation of novel materials with enhanced mechanical and thermal properties. These advancements are particularly relevant in the development of sustainable and high-performance materials for industrial applications.
The chemical reactivity of Guaiacol also makes it a valuable tool in organic synthesis. It participates in various reactions such as oxidation, reduction, and coupling processes, which are essential for constructing complex molecular architectures. Researchers have leveraged these reactions to develop efficient synthetic routes for pharmaceutical intermediates and specialty chemicals.
In environmental science, the study of Guaiacol's behavior in aquatic systems has been crucial for understanding the impacts of lignin degradation on water quality. Studies have shown that while Guaiacol itself is relatively stable, it can undergo further transformations under specific conditions, leading to the formation of other organic compounds. These transformations are often mediated by microbial communities present in natural ecosystems.
The pharmacological potential of Guaiacol has been further investigated through its incorporation into drug delivery systems. Recent research has demonstrated that formulations containing Guaiacol-based compounds can enhance drug bioavailability and target specificity. This has opened new avenues for developing more effective therapeutic strategies against various diseases.
The industrial applications of Guaiacol extend beyond pharmaceuticals and materials science. It is used as a flavoring agent in food products due to its characteristic aromatic profile. Additionally, its role as a precursor in the production of dyes and pigments highlights its versatility across multiple industries.
In conclusion, Guaiacol (CAS No. 90-05-1) is a multifaceted compound with significant implications in environmental chemistry, pharmaceuticals, and material science. Its natural abundance, coupled with its unique chemical properties, makes it a valuable resource for researchers seeking innovative solutions across various scientific disciplines. As research continues to uncover new applications and mechanisms involving Guaiacol, its importance is expected to grow even further.
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